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Compound of Interest

Compound Name: Boc-D-Aspatrtic acid

Cat. No.: B558561

Introduction

N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) is a crucial building block in
peptide synthesis and various areas of medicinal chemistry. The tert-butoxycarbonyl (Boc)
protecting group allows for controlled, stepwise assembly of amino acids into peptide chains.
Accurate spectroscopic characterization is paramount to confirm the identity, purity, and
structural integrity of this compound before its use in sensitive applications. This technical
guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for Boc-D-Aspartic acid, along with comprehensive experimental protocols
for data acquisition.

Spectroscopic Data

The following sections summarize the expected H NMR, 13C NMR, and IR spectroscopic data
for Boc-D-Aspartic acid. The data is compiled from typical values for Boc-protected amino
acids and spectral data of closely related compounds.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy is a powerful tool for confirming the presence of key
functional groups in Boc-D-Aspartic acid. The characteristic signals are presented in Table 1.

Table 1: *H NMR Chemical Shifts for Boc-D-Aspartic Acid
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Chemical Shift (5,

Protons Multiplicity Notes
ppm)
The nine equivalent
protons of the tert-
(CH3)sC- ~1.45 Singlet (s) butyl group give a
strong, characteristic
singlet.
The two
Doublet of doublets ) )
-CHa2- ~2.80 - 3.00 ) diastereotopic protons
(dd) or Multiplet (m)
on the 3-carbon.
Doublet of doublets The proton attached
o-CH ~4.50 - 4.70 _
(dd) or Multiplet (m) to the a-carbon.
Chemical shift is
-NH- Variable Broad singlet (br s) dependent on solvent
and concentration.
Chemical shift is
highly dependent on
-COOH Variable Broad singlet (br s) solvent, concentration,

and water content.

Often not observed.

Note: Chemical shifts are typically referenced to a residual solvent peak. The exact values can

vary based on the solvent, concentration, and instrument used.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides detailed information about the carbon

skeleton of the molecule. Table 2 outlines the expected chemical shifts for Boc-D-Aspartic

acid.

Table 2: 3C NMR Chemical Shifts for Boc-D-Aspartic Acid
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Carbon Atom Chemical Shift (6, ppm) Notes

The three equivalent methyl
(CHs)sC- ~28.5

carbons of the Boc group.

The B-carbon of the aspartic
-CH:- ~36-38 _ _

acid residue.
o-CH ~50-52 The a-carbon.

The quaternary carbon of the
(CH3)sC- ~80.0

Boc group.

The carbonyl carbon of the
Boc C=0 ~156.0

tert-butoxycarbonyl group.

The carboxylic acid carbon at
a-COOH ~172-174 "

the a-position.

The carboxylic acid carbon at
B-COOH ~172-174

the B-position.

Note: The exact chemical shifts can be influenced by the choice of solvent and pH.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule
through their characteristic vibrational frequencies. The expected IR absorption bands for Boc-
D-Aspartic acid are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for Boc-D-Aspartic Acid
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. Wavenumber . .

Functional Group Intensity Description

(cm™)
Carboxylic acid O-H
stretching, often

O-H Stretch 3300 - 2500 Strong, Broad )
overlaps with N-H
stretch.

N-H Stretch 3400 - 3300 Medium Amide N-H stretching.
Aliphatic C-H
stretching from the

C-H Stretch 3000 - 2850 Medium Boc group and
aspartic acid
backbone.
Carboxylic acid C=0

C=0 Stretch ~1740 Strong _
stretching.

Urethane C=0

C=0 Stretch ~1690 Strong stretching of the Boc
group.

N-H Bend 1540 - 1510 Medium Amide Il band.

C-O stretching of the

C-O Stretch 1250 - 1150 Strong

ester-like Boc group.

Note: Spectra of solid samples are often acquired using Attenuated Total Reflectance (ATR) or

as a KBr pellet.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

o Accurately weigh 10-20 mg of Boc-D-Aspartic acid.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or D20) in a clean, dry vial. Complete dissolution is crucial for high-quality
spectra.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. It is recommended to
filter the solution through a small plug of glass wool in the pipette to remove any particulate
matter.

e Cap the NMR tube securely.
2.1.2 Instrument Parameters

The following are typical parameters for *H and 3C NMR acquisition on a 400 MHz
spectrometer.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-32
o Relaxation Delay: 1-2 seconds
o Spectral Width: -2 to 12 ppm
o Temperature: 298 K (25 °C)

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

[e]

(¢]

Relaxation Delay: 2-5 seconds

[¢]

Spectral Width: 0 to 200 ppm

[¢]

Temperature: 298 K (25 °C)
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2.1.3 Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm
for 1H and 39.52 ppm for 13C).

Integrate the peaks in the *H NMR spectrum and assign all signals in both spectra to the
corresponding atoms in the Boc-D-Aspartic acid structure.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR
spectra of solid samples.[1]

2.2.1 Sample Preparation

o Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g.,
isopropanol) and a soft, lint-free tissue and allow it to dry completely.

o Record a background spectrum of the empty, clean ATR crystal.

e Place a small amount of the solid Boc-D-Aspartic acid powder onto the center of the ATR
crystal to ensure complete coverage of the crystal surface.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

2.2.2 Data Acquisition

e Acquire the sample spectrum. Typical parameters include:

[¢]

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

[¢]

[e]

Number of Scans: 16-32
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

2.2.3 Data Processing
o Perform baseline correction if necessary.

o Label the significant peaks in the spectrum and assign them to the corresponding functional
group vibrations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like Boc-D-Aspartic acid.
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Workflow for Spectroscopic Analysis of Boc-D-Aspartic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558561#spectroscopic-data-nmr-ir-of-boc-d-aspartic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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